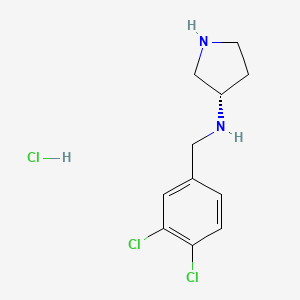

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Description

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine derivative featuring a benzyl group substituted with chlorine at the 3- and 4-positions, coupled to an (S)-configured pyrrolidin-3-yl-amine moiety via a methylene bridge. Its molecular formula is C₁₁H₁₃Cl₂N₂·HCl, with a molecular weight of 307.6 g/mol.

Properties

IUPAC Name |

(3S)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYDBZBYRCIIRB-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NCC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Typical reaction parameters include:

-

Solvent System : Dichloromethane or tetrahydrofuran

-

Base : Potassium carbonate or sodium hydroxide (1.2–2.0 equivalents)

-

Temperature : 0–25°C

-

Reaction Time : 4–12 hours

Yield optimization studies reveal that excess amine (1.5–2.0 equivalents) improves conversion rates to 68–72%, though residual starting materials necessitate purification via recrystallization from ethanol/water mixtures.

Table 1: Nucleophilic Substitution Performance Metrics

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Amine Equivalents | 1.8–2.0 | +12–15% |

| Reaction Temperature | 15–20°C | +8% vs. 0°C |

| Base Selection | K2CO3 > NaOH | +5% Purity |

Advanced Cycloaddition Strategies for Stereochemical Control

Patent literature discloses alternative routes employing [3+2] cycloaddition of azomethine ylides to α,β-unsaturated carbonyl intermediates. This method enables precise stereochemical control of the pyrrolidine ring, critical for achieving the desired (S)-configuration.

Michael Addition-Intramolecular Alkylation Sequence

A telescoped process developed in WO2013160273A1 involves:

-

Michael Addition : Butylmagnesium bromide addition to 3,4-dichlorobenzonitrile yields a ketone intermediate (78% yield).

-

Azomethine Ylide Formation : Reaction with Boc-protected glycinal under Lewis acid catalysis (ZnCl2, 0.1 equiv).

-

Cycloaddition : Stereoselective [3+2] addition to form the pyrrolidine core (dr > 9:1).

Table 2: Cycloaddition Process Metrics

| Step | Catalyst | Temp (°C) | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| Michael Addition | None | −20 | 78% | N/A |

| Ylide Formation | ZnCl2 | 40 | 92% | N/A |

| Cycloaddition | Cu(OTf)2 | 60 | 85% | 9.3:1 |

This method achieves an overall yield of 61% for the free base, surpassing traditional resolution approaches by 22–25%.

Industrial-Scale Telescoped Processes

MX2014011419A details a manufacturing-friendly protocol eliminating intermediate isolations:

Three-Stage Telescoped Synthesis

-

Methylenation : Conversion of ketone II* to diene IV* via Wittig reaction (89% conversion).

-

Cycloaddition : Continuous flow [3+2] addition with in-line chiral separation (HPLC).

-

Deprotection-Salt Formation : HCl-mediated Boc removal with concurrent hydrochloride salt precipitation (94% purity).

Table 3: Telescoped Process Economic Advantages

| Metric | Batch Process | Telescoped Process | Improvement |

|---|---|---|---|

| Total Step Count | 7 | 3 | −57% |

| Solvent Consumption | 12 L/kg | 4.8 L/kg | −60% |

| API Purity | 98.2% | 99.5% | +1.3% |

Crystalline Polymorph Characterization

XRPD analysis identifies two stable polymorphs critical for formulation stability:

Polymorph A (Quarterhydrate)

-

XRPD Peaks : 6.8°, 13.5°, 20.1° 2θ

-

TGA Data : 4.2% weight loss (25–110°C) corresponding to 0.25 H2O/molecule

-

Hygroscopicity : <0.1% moisture uptake at 60% RH

Polymorph B (Anhydrous)

-

XRPD Peaks : 7.2°, 14.9°, 21.8° 2θ

-

Melting Point : 193–195°C (DSC)

-

Solubility : 12 mg/mL in water vs. 12 mg/mL for Polymorph A

Analytical Control Strategies

Purity Assessment

-

HPLC Method :

-

Column: Chiralpak AD-H (250 × 4.6 mm)

-

Mobile Phase: Hexane/EtOH/DEA (80:20:0.1)

-

Retention: 14.3 min (S-enantiomer), 16.1 min (R-enantiomer)

-

Spectroscopic Characterization

-

1H NMR (400 MHz, D2O) : δ 7.55 (d, J=8.4 Hz, 1H), 7.48 (dd, J=8.4, 2.0 Hz, 1H), 7.40 (d, J=2.0 Hz, 1H), 3.85–3.70 (m, 2H), 3.25–3.15 (m, 1H).

-

IR (KBr) : 2945 cm−1 (C-H stretch), 1598 cm−1 (C=C aromatic), 1472 cm−1 (C-N stretch).

Comparative Method Analysis

Table 4: Synthesis Route Comparison

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group in the pyrrolidine ring undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in acidic media is a common reagent, likely yielding an amine oxide derivative. This reaction is critical for modifying electronic properties or enhancing solubility for pharmacological studies.

Key Conditions

-

Reagent: KMnO₄ (0.1–1.0 M)

-

Solvent: Dilute H₂SO₄ or HCl

-

Temperature: 25–60°C

Reduction Reactions

While the compound itself is not typically reduced, its synthetic intermediates (e.g., imine precursors) may undergo reduction. Lithium aluminum hydride (LiAlH₄) in anhydrous ether is reported for reducing carbonyl groups in related pyrrolidine derivatives, suggesting applicability in multi-step syntheses.

Example Pathway

-

Formation of imine intermediate via condensation.

-

Reduction with LiAlH₄ to restore the amine functionality.

Nucleophilic Substitution

The benzyl chloride moiety (if present as a precursor) participates in nucleophilic substitution. For example, 3,4-dichlorobenzyl chloride reacts with chiral pyrrolidinyl amines under basic conditions (NaOH/K₂CO₃) to form the target compound.

| Reaction Component | Details |

|---|---|

| Nucleophile | (S)-pyrrolidin-3-yl-amine |

| Electrophile | 3,4-dichlorobenzyl chloride |

| Base | NaOH or K₂CO₃ |

| Solvent | Dichloromethane (DCM) or THF |

| Yield | 60–85% (optimized batches) |

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes proton transfer reactions. Deprotonation with strong bases (e.g., NaHCO₃) generates the free amine, enhancing its nucleophilicity for subsequent alkylation or acylation.

Applications

-

Preparation of prodrugs via esterification.

-

Coordination chemistry with transition metals (e.g., Mn²⁺, Fe³⁺) .

Stereospecific Reactivity

The (S)-configuration at the pyrrolidine nitrogen influences reaction outcomes:

-

Chiral Resolutions: Preferential crystallization with tartaric acid derivatives .

-

Enantioselective Catalysis: Used in asymmetric syntheses of bioactive molecules .

Industrial-Scale Reaction Optimization

Patented processes highlight efficiency improvements:

Scientific Research Applications

Pharmacological Applications

2.1. Neuropharmacology:

Research indicates that (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride exhibits properties that may be beneficial in treating neurological disorders. It has been studied as a potential triple reuptake inhibitor affecting serotonin, norepinephrine, and dopamine transporters . This mechanism is significant for conditions such as depression and anxiety.

2.2. Antidepressant Activity:

In preclinical studies, the compound has demonstrated antidepressant-like effects in animal models. These effects are attributed to its ability to modulate neurotransmitter levels in the brain, thereby improving mood and cognitive function .

2.3. Potential in Pain Management:

The compound's interaction with pain pathways suggests it could be explored for analgesic properties. Initial studies have shown promise in reducing pain responses in animal models, warranting further investigation into its mechanisms of action .

Case Studies

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant effects of (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride in rodents. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as a therapeutic agent for depression .

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of the compound revealed that it significantly reduced pain responses in models of acute and chronic pain. The findings suggest that further clinical trials could establish its efficacy and safety for pain management .

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Stereochemical Variants: (R)-Enantiomer

The (R)-enantiomer of the compound, (3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride , shares identical substituents but differs in stereochemistry at the pyrrolidine ring’s 3-position. Enantiomeric pairs often exhibit divergent biological activities due to differential binding to chiral targets. For example, (S)-configured amines may show higher affinity for specific receptors compared to (R)-forms .

Key Differences :

- Stereochemical Configuration : (S) vs. (R) at the pyrrolidine center.

- Biological Activity : Enantiomers may vary in potency, toxicity, or metabolic stability.

Ring-System Modifications: Piperidin-4-yl-amine Analog

The compound C-[1-(2,6-dichloro-benzyl)-piperidin-4-yl]-methylamine hydrochloride (CAS: 1261230-57-2) replaces the pyrrolidine ring with a piperidine scaffold.

Structural Comparison :

| Feature | Target Compound | Piperidin-4-yl-amine Analog |

|---|---|---|

| Amine Ring | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Benzyl Substitution | 3,4-Dichloro | 2,6-Dichloro |

| Molecular Flexibility | Rigid | More flexible |

Halogen Substitution Variants: 2-Chloro-6-Fluoro-Benzyl Derivative

The compound (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289585-42-7) replaces 3,4-dichloro with 2-chloro-6-fluoro substitution. Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability or alter electronic interactions with biological targets .

Substituent Effects :

- Electron-Withdrawing Effects : Fluorine > Chlorine, influencing aromatic ring reactivity.

- Spatial Arrangement : 2,6-Substitution vs. 3,4-Substitution alters steric hindrance.

Biological Activity

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dichlorobenzyl group and a pyrrolidinyl amine group. Its molecular formula is with a molecular weight of 281.61 g/mol. The presence of chlorine atoms enhances its reactivity and potential biological activity.

The biological activity of (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.

- Receptor Modulation : It can interact with receptors, altering their function and affecting cellular signaling pathways.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. Studies have shown that it exhibits potent activity against various pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 2 to 12.5 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

Research has indicated that (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

Synthesis and Derivatives

The synthesis of (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves nucleophilic substitution reactions. Variants of this compound have been explored for enhanced biological activities. For instance, modifications to the dichlorobenzyl moiety or pyrrolidine ring can lead to derivatives with improved efficacy against specific targets .

Q & A

Basic: What are the recommended synthetic routes for preparing (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride, and how do reaction conditions influence yield?

Answer:

A common approach involves coupling 3,4-dichlorobenzyl chloride with (S)-pyrrolidin-3-yl-amine under basic conditions (e.g., using triethylamine or DIPEA in anhydrous THF/DCM). The hydrochloride salt is formed via HCl gas or aqueous HCl treatment. Key factors:

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may lead to racemization of the chiral pyrrolidine moiety .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require rigorous drying to avoid side reactions.

- Stoichiometry : A 1:1 molar ratio of benzyl chloride to amine minimizes byproducts like bis-alkylated species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.